
Ebrimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Primycin has strong antituberculotic characteristics, belongs to the group of Sakaguchi-positive antibiotics.
科学研究应用
Scientific Research Applications
-
Antifungal Treatments :
Ebrimycin has been effectively used in gel formulations for superficial infections and burn injuries. Its action is particularly potent against Candida albicans, a common yeast responsible for infections in humans. The drug's efficacy is attributed to its ability to form complexes with ergosterol, a vital component of fungal cell membranes, leading to membrane destabilization and cell death . -
Antimicrobial Spectrum :
This compound exhibits a broad antimicrobial spectrum. It has shown effectiveness against various pathogens, including: -
Mechanism of Action :
The compound's mechanism involves the formation of ion channels within the lipid bilayer of microbial cells. This disrupts the membrane integrity, leading to the efflux of essential intracellular components and ultimately cell death. The thermodynamic parameters of its interaction with ergosterol indicate that complex formation is entropy-driven, enhancing its effectiveness at elevated temperatures .
Case Study 1: Efficacy Against Candida albicans
A study demonstrated that this compound significantly reduced the viability of Candida albicans in vitro. The interaction between this compound and ergosterol was quantified using Rayleigh scattering techniques, revealing that the drug forms stable complexes that disrupt fungal membranes .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Research highlighted this compound's effectiveness against multi-drug resistant bacterial strains. In comparative studies with other antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, underscoring its potential role in treating infections where conventional antibiotics fail .
Comparative Analysis Table
Pathogen | This compound Sensitivity | Other Antibiotics Sensitivity |
---|---|---|
Candida albicans | High | Moderate |
Staphylococcus aureus | High | Variable |
Escherichia coli | Moderate | High |
Enterococcus faecalis | High | Low |
Future Research Directions
The promising results from various studies suggest several avenues for future research:
- Clinical Trials : Further clinical trials are needed to establish effective dosages and treatment regimens for this compound in humans.
- Resistance Mechanisms : Investigating the mechanisms by which some pathogens develop resistance to this compound could help refine its use.
- Formulation Development : Exploring different formulations (e.g., topical gels versus systemic administration) could optimize delivery methods for various types of infections.
属性
CAS 编号 |
30003-49-7 |
---|---|
分子式 |
C110H208N6O38S |
分子量 |
2254.938 |
IUPAC 名称 |
2-[5-[(4E,20E)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+; |
InChI 键 |
DBULPBHLGBAFFN-XRGRGHKRSA-N |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Primycin; Debrycin sulfate; Ebrimycin; Primycin A(sub 1) sulfate; Primycin A1 sulfate. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。